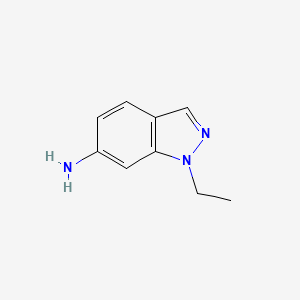

1-ethyl-1H-indazol-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

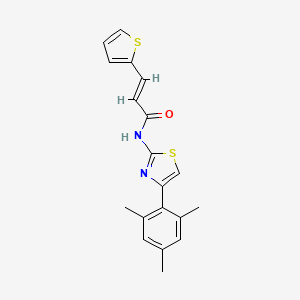

1-Ethyl-1H-indazol-6-amine is a chemical compound that belongs to the class of organic compounds known as indazoles. Indazoles are heterocyclic aromatic compounds that contain a five-membered ring fused to a six-membered benzene ring, with nitrogen atoms at the 1 and 2 positions of the five-membered ring. The ethyl group attached to the nitrogen atom at the 1 position and the amine group at the 6 position on the benzene ring are indicative of the compound's potential reactivity and applications in chemical synthesis.

Synthesis Analysis

The synthesis of this compound and related compounds can be achieved through various synthetic routes. One such method involves a three-component condensation approach that is metal- and oxidant-free, as described in the synthesis of fully substituted 1H-1,2,4-triazol-3-amines . Although the paper does not directly discuss the synthesis of this compound, the methodology outlined could potentially be adapted for its synthesis, given the structural similarities between triazoles and indazoles. This approach is advantageous due to its broad substrate scope, mild reaction conditions, and environmental friendliness.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two nitrogen atoms in the indazole ring and an ethyl group attached to one of these nitrogens. The amine group at the 6 position is a functional group that can participate in various chemical reactions. The indazole core is known for its stability and aromaticity, which can influence the compound's electronic properties and reactivity.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, particularly those involving its amine group. For instance, primary amines, such as the one present in this compound, can react with electrophiles like ethyl 6-hydroxyfulvene-1-carboxylate to afford condensation products . These reactions are highly chemo-selective and can be used to discriminate primary amines from secondary amines. The reversibility of such condensation processes and the ability to release the primary amine upon treatment with aqueous ammonia highlight the compound's potential utility in synthetic chemistry as a building block or protecting group.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The aromatic indazole core contributes to the compound's stability and may affect its boiling and melting points. The presence of the ethyl and amine groups could impact the compound's solubility in organic solvents and water. Additionally, the amine group could engage in hydrogen bonding, influencing the compound's physical state and reactivity. While the papers provided do not directly discuss the physical properties of this compound, these general characteristics of indazole derivatives and primary amines can be inferred.

Aplicaciones Científicas De Investigación

Novel Molecular Emissive Probe

1-ethyl-1H-indazol-6-amine has been utilized in the synthesis of a novel molecular emissive probe, demonstrating its potential in the field of organic molecular probes, luminescent materials, and MALDI-TOF-MS matrices. This derivative of indazole has interesting chemistry and exhibits a variety of biological activities, making it a valuable compound in medicinal chemistry and biology (Núñez et al., 2012).

Synthesis of Fused Tetracyclic Heterocycles

This compound is involved in the synthesis of fused tetracyclic heterocycles, highlighting its significance in the field of organic chemistry. The compound is part of a three-component reaction process that produces a variety of heterocyclic structures, demonstrating its versatility in synthetic applications (Li et al., 2013).

Anticancer Applications

Derivatives of this compound have shown promising results as anticancer agents. Research indicates that these compounds, particularly N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibit potent antiproliferative activity in human cancer cell lines, suggesting their potential use in the development of novel anticancer therapies (Hoang et al., 2022).

Fluorescent Amino Acid Derivatives

In the field of fluorescence and spectroscopy, this compound derivatives have been used to create fluorescent amino acid derivatives. These compounds possess unique spectral properties, including intense and pH-sensitive emission bands, which could be beneficial for monitoring cellular compartments of different pH (Kóczán et al., 2001).

Synthesis of Indazoles via Catalysis

The compound plays a role in the efficient synthesis of 1H-indazoles, a class of compounds with significant relevance in medicinal chemistry. Techniques such as rhodium and copper catalyzed C-H activation and C-N/N-N coupling, as well as silver(I)-mediated intramolecular oxidative C–H amination, have been employed to synthesize various 1H-indazoles, showcasing the compound's utility in advanced synthetic methodologies (Wang & Li, 2016); (Park et al., 2021).

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to target a variety of enzymes and receptors, including cyclo-oxygenase-2 (cox-2) and indoleamine 2,3-dioxygenase 1 (ido1) .

Mode of Action

Indazole derivatives have been reported to inhibit the activity of their targets, leading to various downstream effects . For instance, some indazole derivatives inhibit COX-2, an enzyme involved in inflammation and pain, thereby exerting anti-inflammatory effects .

Biochemical Pathways

For example, some indazole derivatives inhibit the kynurenine pathway by suppressing IDO1, an enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism .

Pharmacokinetics

Indazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Some indazole derivatives have been reported to exhibit potent anti-proliferative activity in human colorectal cancer cells (hct116), and suppress the expression of ido1 protein .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of indazole derivatives .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethylindazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-9-5-8(10)4-3-7(9)6-11-12/h3-6H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMRWSSWTARSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)N)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B3020276.png)

![2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B3020279.png)

![4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B3020280.png)

![5-(furan-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B3020283.png)

![3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B3020284.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B3020286.png)

![3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3020287.png)

![6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3020289.png)

![3,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3020292.png)

![2-Oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyridine-3-carboxamide](/img/structure/B3020297.png)